An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl (3R)-3-aminobutanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl (3R)-3-aminobutanoate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl (3R)-3-aminobutanoate. As a chiral amino acid ester, this molecule presents a distinct set of spectral features that are crucial for its identification and characterization in research and drug development. This document is structured to provide not only the spectral data but also the underlying scientific rationale for peak assignments, coupling patterns, and the experimental protocols required to obtain high-fidelity data. The analysis herein is based on established NMR principles and spectral data from analogous structures, serving as a robust reference for scientists in the field.
Molecular Structure and NMR Assignment Framework
A clear framework for assigning NMR signals is essential. The molecular structure of tert-butyl (3R)-3-aminobutanoate is presented below with a systematic numbering scheme for all proton and carbon environments. This convention will be used throughout the guide to ensure clarity in spectral interpretation.
Caption: Structure of tert-butyl (3R)-3-aminobutanoate with atom numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The integrity of NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for a moderately polar small molecule like tert-butyl (3R)-3-aminobutanoate.
Sample Preparation
Proper sample preparation is critical to avoid artifacts and ensure spectral quality.[1]
-
Analyte Weighing: Accurately weigh 10-15 mg of tert-butyl (3R)-3-aminobutanoate directly into a clean, dry vial.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its ability to dissolve moderately polar compounds and its well-characterized residual peak (δ ≈ 7.26 ppm), which serves as a reliable internal reference.[1]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Include a small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ = 0.00 ppm).[2]
-
Homogenization: Gently vortex the sample until the analyte is fully dissolved, ensuring a homogenous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be sufficient to cover the detection coils, typically a minimum of 500 µL.[3]
-
Quality Check: Ensure the final solution is clear and free of any particulate matter or air bubbles.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Acquisition Time | ~4 s | ~1.5 s |
| Relaxation Delay (D1) | 2 s | 2 s |
| Spectral Width | 20 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the molecule. The key features to analyze are the chemical shift (δ), integration, and signal splitting (multiplicity).[4]
Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl (3R)-3-aminobutanoate in CDCl₃
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-8 (t-Bu) | 1.45 | Singlet (s) | 9H | N/A | Nine chemically equivalent protons with no adjacent protons result in a sharp, intense singlet.[5] |
| NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H | N/A | Protons on nitrogen often exhibit rapid exchange, leading to a broad signal with a variable chemical shift.[6] |
| H-4 (CH₃) | 1.15 | Doublet (d) | 3H | J ≈ 6.5 Hz | Coupled to the single methine proton (H-3), splitting the signal into a doublet (n+1 rule). |
| H-2 (CH₂) | 2.30 - 2.45 | Doublet of Doublets (dd) | 2H | ³J ≈ 6-8 Hz | Diastereotopic protons coupled to the adjacent methine proton (H-3). |
| H-3 (CH) | 3.20 - 3.40 | Multiplet (m) | 1H | J ≈ 6-8 Hz | Coupled to both the H-2 methylene protons and the H-4 methyl protons, resulting in a complex multiplet. |
Detailed Peak Assignments and Rationale
-
Tert-butyl Protons (H-8, δ ≈ 1.45 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent.[7] Their signal is a characteristically sharp and intense singlet, integrating to 9H, making it an unmistakable landmark in the spectrum.[5] Its upfield position is typical for aliphatic protons shielded from deshielding groups.
-
Methyl Protons (H-4, δ ≈ 1.15 ppm): The methyl group attached to the chiral center (C-3) is coupled to the methine proton (H-3). According to the n+1 rule, this results in a doublet. The typical three-bond (³J) coupling constant for free-rotating aliphatic systems is in the range of 6-8 Hz.[8]
-
Methylene Protons (H-2, δ ≈ 2.30-2.45 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, shifting their signal downfield. Because they are adjacent to a chiral center (C-3), they are diastereotopic, meaning they are chemically non-equivalent. They couple to the methine proton (H-3), resulting in what is typically a doublet of doublets.
-
Methine Proton (H-3, δ ≈ 3.20-3.40 ppm): This proton is deshielded by the adjacent electronegative amino group, placing its signal further downfield.[9] It is coupled to the two H-2 protons and the three H-4 protons, leading to a complex multiplet. The exact splitting pattern can be difficult to resolve without higher field strength but confirms the connectivity of the butanoate backbone.
-
Amine Protons (NH₂, δ ≈ 1.5-2.5 ppm): The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent hydrogen-bonding capabilities.[6] They often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Caption: Key ³J spin-spin coupling interactions in the butanoate backbone.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon environment in the molecule. The chemical shifts are highly indicative of the carbon's functional group and electronic environment.[10]
Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl (3R)-3-aminobutanoate in CDCl₃
| Carbon Label | Predicted δ (ppm) | Rationale |
| C-1 (C=O) | 171.5 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield, typical for this functional group.[10] |
| C-5 (Quaternary) | 80.5 | The quaternary carbon of the tert-butyl group, bonded to oxygen, is deshielded and appears in the characteristic range for ester alkyl carbons.[11] |
| C-3 (CH-NH₂) | 48.0 | The carbon bonded directly to the electronegative nitrogen atom is deshielded relative to a standard alkane carbon. |
| C-2 (CH₂) | 43.5 | This methylene carbon is alpha to the carbonyl group, causing a downfield shift. |
| C-6, C-7, C-8 (t-Bu CH₃) | 28.2 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in a typical aliphatic region.[5] |
| C-4 (CH₃) | 22.5 | The terminal methyl group at the end of the butanoate chain appears at a characteristic upfield chemical shift. |
Detailed Peak Assignments and Rationale
-
Carbonyl Carbon (C-1, δ ≈ 171.5 ppm): The sp² hybridized carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. Its presence in the 170-180 ppm range is definitive for an ester or carboxylic acid derivative.[10]
-
Tert-butyl Carbons (C-5, C-6/7/8): The quaternary carbon (C-5) is shifted downfield to ~80.5 ppm due to the deshielding effect of the adjacent ester oxygen. The three methyl carbons (C-6, C-7, C-8) are equivalent and give rise to a single, strong signal around 28.2 ppm.[5]
-
Butanoate Backbone Carbons (C-2, C-3, C-4): The chemical shifts of the backbone carbons are influenced by their proximity to the electron-withdrawing amino and carbonyl groups. C-3, directly attached to the nitrogen, is found around 48.0 ppm. C-2, being alpha to the carbonyl, is shifted downfield to ~43.5 ppm. The terminal methyl carbon (C-4) is the most shielded of the backbone carbons, appearing furthest upfield at ~22.5 ppm.
Conclusion
The structural elucidation of tert-butyl (3R)-3-aminobutanoate is reliably achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is characterized by a prominent tert-butyl singlet, a doublet for the C-4 methyl group, and distinct multiplets for the methine and methylene protons of the butanoate backbone. The ¹³C NMR spectrum confirms the presence of all eight unique carbon environments, with the carbonyl and ester quaternary carbons appearing at significant downfield shifts. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and verify this compound, ensuring high standards of scientific integrity in their work.
References
-
Jabar, Y. et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
NMR-Bio. (2025). NMR sample preparation guidelines. Retrieved January 24, 2026, from [Link]
-
Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved January 24, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 24, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 24, 2026, from [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved January 24, 2026, from [Link]
-
Kricheldorf, H. R. (1981). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance. Available at: [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 24, 2026, from [Link]
-
Yoon, T., & Lee, S. (2015). 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Organic Letters, 17(21), 5268–5271. Available at: [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 24, 2026, from [Link]
-
Bovey, F. A. (1965). THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved January 24, 2026, from [Link]
-
Duke University NMR Center. (n.d.). Coupling constants. Retrieved January 24, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]
-
University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved January 24, 2026, from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. azooptics.com [azooptics.com]
- 5. acdlabs.com [acdlabs.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Duke NMR Center Coupling constants [sites.duke.edu]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
